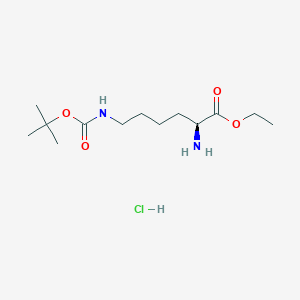

(S)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butoxycarbonyl (Boc) as a protecting group during peptide synthesis. The Boc group is commonly used in peptide synthesis to protect amino groups during the coupling reactions.Molecular Structure Analysis

The molecular structure of this compound includes a tert-butoxycarbonyl (Boc) group attached to an amino group, which is part of a hexanoate chain . The presence of the Boc group makes this compound a derivative of L-lysine.Chemical Reactions Analysis

The tert-butoxycarbonyl (Boc) group in this compound plays a crucial role in peptide synthesis. It serves as a protecting group for the amino groups during the coupling reactions.Applications De Recherche Scientifique

Use in Synthetic Organic Chemistry

The compound is a derivative of the amino acid lysine, with a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is widely used in synthetic organic chemistry, particularly in peptide synthesis . It protects the amine group during reactions, preventing it from reacting with other compounds. The Boc group can be removed under acidic conditions when the protection is no longer needed .

Use in Green Chemistry

A recent study has described an efficient and sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) . This method allows the deprotection of a wide variety of N-Boc derivatives, including Ethyl 6-N-Boc-D-lysinate HCl, in excellent yields . This represents a significant advancement in green chemistry, offering a more environmentally friendly alternative to traditional methods .

Orientations Futures

The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry and peptide synthesis. The use of amino acid ionic liquids (AAILs) for organic synthesis is an area of ongoing research, and this compound could potentially contribute to the expansion of AAILs applicability .

Propriétés

IUPAC Name |

ethyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4.ClH/c1-5-18-11(16)10(14)8-6-7-9-15-12(17)19-13(2,3)4;/h10H,5-9,14H2,1-4H3,(H,15,17);1H/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOLDMVDYLWBST-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B1149071.png)